Methyl 2-({[(prop-2-en-1-yl)oxy]carbonyl}sulfamoyl)benzoate
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Overview
Description
Methyl 2-({[(prop-2-en-1-yl)oxy]carbonyl}sulfamoyl)benzoate is an organic compound with a complex structure that includes a benzoate ester, a sulfamoyl group, and an allyl ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({[(prop-2-en-1-yl)oxy]carbonyl}sulfamoyl)benzoate can be achieved through a multi-step process involving the following key steps:
Formation of the Benzoate Ester: This step typically involves the esterification of benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced through a reaction with sulfamoyl chloride in the presence of a base such as triethylamine.
Formation of the Allyl Ether: The final step involves the reaction of the intermediate compound with allyl alcohol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[(prop-2-en-1-yl)oxy]carbonyl}sulfamoyl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The allyl ether group can be oxidized to form an epoxide or an aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted sulfamoyl derivatives.
Scientific Research Applications
Methyl 2-({[(prop-2-en-1-yl)oxy]carbonyl}sulfamoyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-({[(prop-2-en-1-yl)oxy]carbonyl}sulfamoyl)benzoate involves its interaction with specific molecular targets. The sulfamoyl group can form strong hydrogen bonds with biological molecules, potentially inhibiting enzyme activity. The ester and allyl ether groups may also participate in various biochemical pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(prop-2-yn-1-yloxy)benzoate: Similar structure but with a propynyl group instead of a propenyl group.
Methyl 2-(prop-2-en-1-yloxy)acetate: Similar structure but with an acetate group instead of a benzoate group.
N-{[(2-Methyl-2-propanyl)oxy]carbonyl}-L-alanyl-L-alaninamide: Contains a similar sulfamoyl group but with different substituents.
Uniqueness
Methyl 2-({[(prop-2-en-1-yl)oxy]carbonyl}sulfamoyl)benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both an ester and a sulfamoyl group allows for diverse chemical transformations and interactions with biological molecules.
Properties
CAS No. |
90096-53-0 |
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Molecular Formula |
C12H13NO6S |
Molecular Weight |
299.30 g/mol |
IUPAC Name |
methyl 2-(prop-2-enoxycarbonylsulfamoyl)benzoate |
InChI |
InChI=1S/C12H13NO6S/c1-3-8-19-12(15)13-20(16,17)10-7-5-4-6-9(10)11(14)18-2/h3-7H,1,8H2,2H3,(H,13,15) |
InChI Key |
SNFMOLXJOVZAFU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1S(=O)(=O)NC(=O)OCC=C |
Origin of Product |
United States |
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